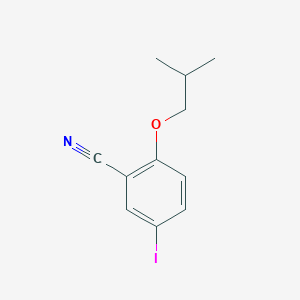










|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:5])[CH2:3][OH:4].[H-].[Na+].F[C:9]1[CH:16]=[CH:15][C:14]([I:17])=[CH:13][C:10]=1[C:11]#[N:12].O>CN(C)C=O>[I:17][C:14]1[CH:15]=[CH:16][C:9]([O:4][CH2:3][CH:2]([CH3:5])[CH3:1])=[C:10]([CH:13]=1)[C:11]#[N:12] |f:1.2|
|


|
Name
|
|
|
Quantity
|
0.56 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
suspension
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C#N)C=C(C=C1)I
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 0° C. for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The turbid reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was raised to 23° C
|
|
Type
|
STIRRING
|
|
Details
|
Thereafter, the mixture was stirred at room temperature for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled again to 0° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
after being warmed to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with ethyl acetate (3×30 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with a saturated aqueous sodium chloride solution (3×30 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
After removing magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the solvent was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product obtained
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel chromatography (hexane/ethyl acetate=98/2)
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C=CC(=C(C#N)C1)OCC(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 950 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 78.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |